alpha-D-Mannose

Catalog No.
S1917652
CAS No.
7296-15-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Mannose

CAS Number

7296-15-3

Product Name

alpha-D-Mannose

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1

InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

713.0 mg/mL at 17 °C

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O

Description

Alpha-D-mannose is d-Mannopyranose having alpha-configuration at the anomeric centre. It has a role as an epitope. It is an enantiomer of an alpha-L-mannose.
alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available.
Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo.
Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae.

Alpha-D-Mannose is a naturally occurring aldohexose sugar, specifically a C-2 epimer of glucose. It plays a crucial role in human metabolism and is primarily found in the form of two cyclic structures: the pyranose (six-membered) and furanose (five-membered) forms. The pyranose form is predominant, with about 63.7% existing as alpha-D-mannopyranose and 35.5% as beta-D-mannopyranose in solution . This compound is integral to various biological processes, including glycoprotein synthesis and cellular signaling.

Alpha-D-Mannose undergoes several chemical transformations, including:

  • Isomerization: It can interconvert between its pyranose and furanose forms, as well as between alpha and beta configurations at the anomeric carbon.
  • Phosphorylation: In metabolic pathways, alpha-D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate, which can then be converted to fructose-6-phosphate or glucose-6-phosphate .
  • Oxidation: It can be produced from mannitol through oxidation reactions

    Alpha-D-Mannose has diverse applications across various fields:

    • Medical Use: Its primary application lies in preventing urinary tract infections by inhibiting bacterial adhesion.
    • Nutritional Supplement: It is available as a dietary supplement aimed at supporting urinary tract health.
    • Biotechnology: Used in recombinant protein production where specific glycosylation patterns are desired .

Alpha-D-Mannose exhibits significant biological activity, particularly in its interaction with bacteria. It prevents the adhesion of certain pathogens, such as Escherichia coli, to the uroepithelial cells in the urinary tract. This mechanism occurs through competitive inhibition, where alpha-D-mannose binds to bacterial adhesins, thereby blocking their ability to attach to host cells . This property has led to its use as a preventive treatment for urinary tract infections.

Additionally, alpha-D-mannose plays a role in immune recognition. The innate immune system recognizes exposed mannose residues on glycoproteins, which are crucial for immune responses against pathogens .

Research indicates that alpha-D-mannose interacts specifically with bacterial adhesins without triggering significant conformational changes in these proteins. This interaction does not activate intracellular pathways but effectively prevents bacterial binding, leading to elimination through urination . Studies have explored its binding affinity and mechanisms, revealing that it acts through multiple weak interactions rather than strong ligand-receptor binding typical of classical pharmacological agents.

Alpha-D-Mannose shares structural similarities with other monosaccharides but possesses unique properties due to its specific configuration. Here are some similar compounds:

CompoundStructure TypeKey Differences
D-GlucoseAldohexoseC-2 epimer; more prevalent in energy metabolism
D-GalactoseAldohexoseDiffering configuration at C-4; important for lactose
D-XyloseAldopentoseFive-carbon sugar; different metabolic pathways
L-FucoseDeoxyhexoseL-isomer; involved in cell signaling
N-Acetyl-D-glucosamineAmino sugarContains an amino group; important in chitin structure

Alpha-D-Mannose's unique ability to prevent bacterial adhesion distinguishes it from these other sugars, making it particularly valuable in medical applications related to urinary tract health and infection prevention .

Physical Description

Information not available.
Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

Melting Point

132 °C

UNII

W3F28J9G0W

Other CAS

29696-75-1

Wikipedia

Hydroboracite

Dates

Modify: 2023-07-22

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